

AF430 maleimide vs Alexa Fluor 430 maleimide performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *AF430 maleimide*

Cat. No.: *B15340685*

[Get Quote](#)

An Objective Comparison for Researchers

In the fields of molecular biology, drug development, and life sciences research, the covalent labeling of proteins with fluorescent dyes is a fundamental technique. Maleimide-functionalized fluorophores are a popular choice for this purpose, reacting specifically with free thiol groups on cysteine residues. This guide provides a detailed, data-driven comparison of two commercially available dyes: **AF430 maleimide** and Alexa Fluor 430 maleimide, intended for researchers, scientists, and drug development professionals.

Performance and Photophysical Characteristics

The efficacy of a fluorescent dye is determined by its photophysical properties, primarily its ability to absorb light (molar extinction coefficient) and efficiently convert that into emitted light (fluorescence quantum yield). These two factors determine the overall brightness of the fluorophore.

Several vendors claim that AF430 is structurally identical to Alexa Fluor™ 430[1]. If this is the case, their performance should be indistinguishable. However, there are notable discrepancies in the publicly available data for their quantum yields. The following table summarizes the key performance metrics based on published specifications.

Table 1: Comparison of Photophysical Properties

Property	AF430 Maleimide	Alexa Fluor 430 Maleimide
Excitation Maximum (nm)	430[2]	433[3]
Emission Maximum (nm)	542[2]	534[3]
**Molar Extinction Coefficient (ϵ) ($\text{cm}^{-1}\text{M}^{-1}$) **	15,955[2]	~16,500 ¹ [3]
Fluorescence Quantum Yield (Φ)	0.23[2]	0.9 ² [3]
Calculated Brightness ($\epsilon \times \Phi$)	~3,670	~14,850

¹ Value used for calculating the degree of labeling on a certificate of analysis[3]. ² Relative quantum yield determined relative to lucifer yellow CH for a streptavidin conjugate[3].

The spectral characteristics (excitation and emission maxima) and molar extinction coefficients of both dyes are very similar. The significant divergence appears in the reported fluorescence quantum yield. The value of 0.23 for AF430 is consistently reported by its vendor[2]. In contrast, a certificate of analysis for an Alexa Fluor 430 conjugate reports a high relative quantum yield of 0.9[3]. This discrepancy is notable, as other sources have described Alexa Fluor 430 as a "dim dye" with a "low quantum yield"[4][5].

This conflicting information suggests that the performance may be highly dependent on the molecular environment (e.g., free in solution vs. conjugated to a protein) or that the standards used for measurement differ. Given the claim of structural identity, it is plausible that the true performance of both dyes is very similar in a given application. Researchers should consider performing in-house validation to determine the most suitable dye for their specific experimental context.

Experimental Protocol: Protein Labeling with Thiol-Reactive Maleimides

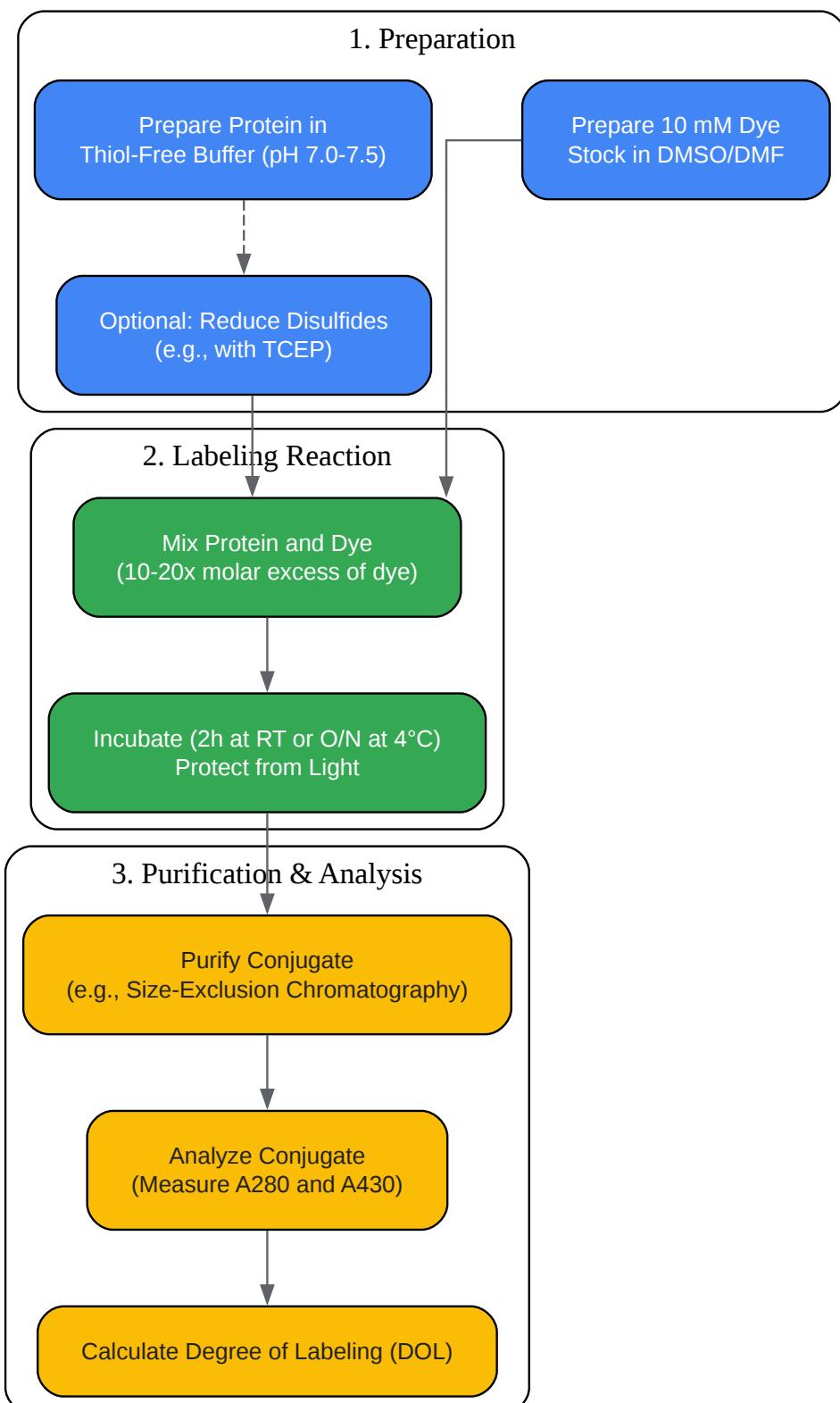
The following is a generalized protocol for conjugating either **AF430 maleimide** or Alexa Fluor 430 maleimide to a protein containing cysteine residues.

1. Reagent Preparation

- Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris). Degas the buffer to minimize oxidation of thiols.
- (Optional) Reduction of Disulfides: If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. TCEP is recommended as it does not contain thiols that would compete in the subsequent maleimide reaction. If using a thiol-containing reducing agent like DTT, it must be removed via a desalting column before adding the dye.
- Maleimide Dye Stock Solution: Allow the vial of dye to warm to room temperature. Dissolve the maleimide dye in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

2. Labeling Reaction

- While gently stirring or vortexing the protein solution, add the maleimide dye stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point, but this should be optimized for each specific protein.
- Protect the reaction from light by wrapping the vial in aluminum foil.
- Incubate at room temperature for 2 hours or overnight at 4°C.


3. Purification of the Conjugate

- Stop the reaction by adding a thiol-containing compound like L-cysteine or β -mercaptoethanol to scavenge unreacted maleimide dye.
- Separate the labeled protein from the unreacted dye and other small molecules. This is typically achieved using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or through dialysis.

4. Determination of Degree of Labeling (DOL)

- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~430 nm).
- Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
- Calculate the dye concentration using its specific molar extinction coefficient.
- The DOL is the molar ratio of the dye to the protein.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AF430 maleimide, 100mg | Labscoop [labscoop.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [AF430 maleimide vs Alexa Fluor 430 maleimide performance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15340685#af430-maleimide-vs-alex-fluor-430-maleimide-performance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com